An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diiodobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring one bromine and two iodine atoms, provides multiple reactive sites with differential reactivity. This allows for selective and sequential functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and key reactions, and its applications in the field of drug discovery and development.
Core Chemical and Physical Properties
1-Bromo-3,5-diiodobenzene is a solid at room temperature. The presence of three heavy halogen atoms on the benzene ring significantly influences its physical properties, such as its high molecular weight and density. It is generally soluble in common organic solvents and insoluble in water.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrI₂ | [1] |
| Molecular Weight | 408.80 g/mol | [1] |
| CAS Number | 149428-64-8 | [1] |
| Melting Point | 140 °C | |
| Boiling Point (Predicted) | 341.0 ± 32.0 °C | |
| Density (Predicted) | 2.729 g/cm³ | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [2] |
| Appearance | Solid |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region. Due to the substitution pattern, distinct signals for the aromatic protons would be anticipated.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the substituted benzene ring. The carbon atoms attached to the halogens will exhibit distinct chemical shifts.
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FT-IR: The infrared spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring, as well as C-Br and C-I stretching vibrations.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Fragmentation patterns would likely involve the loss of halogen atoms.[3][4]
Experimental Protocols
While a specific, detailed protocol for the synthesis of 1-Bromo-3,5-diiodobenzene is not widely published, a multi-step synthesis can be adapted from established procedures for similar tri-halogenated benzenes, such as the synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline.[5][6] Furthermore, its utility as a building block is primarily demonstrated through cross-coupling reactions.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. The C-I bond is more reactive towards palladium-catalyzed cross-coupling than the C-Br bond. This allows for sequential functionalization.
Objective: To perform a selective Suzuki-Miyaura coupling at the C-I position of 1-Bromo-3,5-diiodobenzene.
Materials:
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1-Bromo-3,5-diiodobenzene
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Arylboronic acid (e.g., Phenylboronic acid)
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃)
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Solvent system (e.g., Toluene/Ethanol/Water mixture)
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-3,5-diiodobenzene (1.0 eq).
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Add the arylboronic acid (1.1 eq), palladium catalyst (e.g., 3 mol%), and base (2.0 eq).
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Add the degassed solvent system.
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Heat the reaction mixture at a specified temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the mono-arylated product.
Applications in Drug Development
1-Bromo-3,5-diiodobenzene is a valuable building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents.[7] The ability to introduce different substituents regioselectively makes it an important precursor for creating diverse chemical libraries for high-throughput screening.
Halogenated aromatic compounds are key components in many active pharmaceutical ingredients (APIs). They are often used to synthesize kinase inhibitors, which are a major class of targeted cancer therapies.[8][9] The carbon-halogen bonds provide handles for constructing the complex molecular architectures required for potent and selective inhibition of protein kinases.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from 1-Bromo-3,5-diiodobenzene to a potential kinase inhibitor scaffold.
Caption: A logical workflow from 1-Bromo-3,5-diiodobenzene to a potential drug candidate.
Signaling Pathway Context
The scaffolds synthesized from 1-Bromo-3,5-diiodobenzene can be designed to target key signaling pathways implicated in diseases like cancer. For instance, many kinase inhibitors target the RAS-RAF-MEK-ERK pathway, which is frequently mutated in various cancers.
Caption: Inhibition of the RAF kinase in a signaling pathway by a synthesized inhibitor.
Safety and Handling
1-Bromo-3,5-diiodobenzene is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Bromo-3,5-diiodobenzene is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its differential reactivity at the halogenated positions allows for controlled, sequential modifications, making it an invaluable tool for the construction of complex molecular architectures found in many drug candidates. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of novel therapeutics.
References
- 1. 1-Bromo-3,5-diiodobenzene | C6H3BrI2 | CID 21708799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]
- 3. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-bromo-3-iodo- [webbook.nist.gov]
- 5. medium.com [medium.com]
- 6. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
